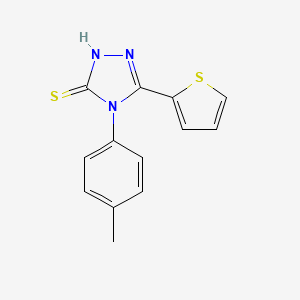

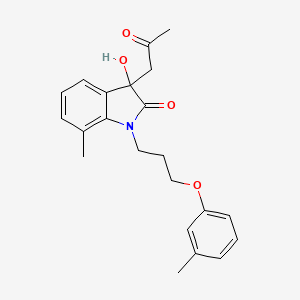

![molecular formula C21H17F2N5O2S B3008902 N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-26-5](/img/structure/B3008902.png)

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiazolo[3,2-b][1,2,4]triazole moiety. This moiety is found in various compounds with significant biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of related thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-component reactions or cyclocondensation reactions. For instance, triazolo[3,4-b]thiazoles can be synthesized through a multi-component reaction involving dichlorophenacyl bromide, thiosemicarbazide, and aromatic carboxylic acids using phosphorous oxychloride as a cyclizing agent . Similarly, thiazolo[3,2-b][1,2,4]triazol-6-ones can be synthesized via a [2+3]-cyclocondensation reaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides or monochloroacetic acid and oxocompounds . These methods provide efficient routes to synthesize complex molecules with potential biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole was determined using X-ray crystallography, revealing the orientation of the ring systems and the presence of weak intermolecular interactions that may influence the packing of the molecules in the crystal .

Chemical Reactions Analysis

The thiazolo[3,2-b][1,2,4]triazole moiety is a versatile scaffold that can undergo various chemical reactions to yield derivatives with different substituents, potentially altering their biological activities. The synthesis of these derivatives often involves the introduction of different functional groups through reactions with appropriate reagents under controlled conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their biological activity and potential use as pharmaceutical agents. The presence of fluorine atoms in the molecule can affect its lipophilicity and, consequently, its ability to interact with biological targets .

Scientific Research Applications

Cyclocondensation Reactions

The compound's derivatives, such as thiazolo[3,2-b][1,2,4]triazoles, have been studied in cyclocondensation reactions. These reactions are crucial in heterocyclic chemistry and are used to synthesize various biologically active molecules (Liu, Shih, & Hu, 1987).

Structural Characterization

Research has been conducted on the structural characterization of similar compounds using synchrotron X-ray powder diffraction. This type of analysis is essential for understanding the molecular structure and properties of new chemical compounds (Gündoğdu et al., 2017).

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of thiazolo[3,2-b]-1,2,4-triazoles and their derivatives. These properties make these compounds potential candidates for developing new therapeutic drugs (Lesyk et al., 2007).

Antioxidant Effects

Research on the antioxidant effects of related thiazolo-triazole compounds indicates their potential in controlling ethanol-induced oxidative stress. This is particularly relevant in the context of neurodegenerative diseases and aging (Aktay, Tozkoparan, & Ertan, 2005).

Synthesis Techniques

There has been significant work on the synthesis of various heterocyclic compounds, including those related to thiazolo[3,2-b][1,2,4]triazoles. These synthesis techniques are vital for creating new compounds with potential pharmacological applications (Bărbuceanu et al., 2015).

Crystal Structure Analysis

Studies on the crystal structure of similar compounds help in understanding their molecular geometry, which is essential for drug design and predicting pharmacokinetic properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticonvulsant Evaluation

Thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for their anticonvulsant activities. This research is crucial in the search for new treatments for epilepsy and other neurological disorders (Deng et al., 2014).

properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N5O2S/c1-12-2-7-15(10-17(12)23)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(22)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKUIJJXJJHUHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)

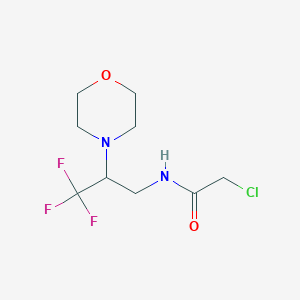

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)

![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)

![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)

![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)

![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)